molecular formula C15H22N2O2S B15060691 tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15060691
M. Wt: 294.4 g/mol
InChI Key: GBFGZFGPVLICBT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl ester group, a pyrrolidine ring, and a pyridine ring substituted with a mercapto and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a pyridine derivative.

    Addition of the Mercapto Group: The mercapto group is introduced via a thiolation reaction using a thiol reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activity.
  • Used in the development of novel bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The pyridine ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 2-(6-chloro-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(6-phenylthio-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Comparison:

  • tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity.
  • The chloro and methoxy derivatives have different electronic properties and reactivity profiles, making them suitable for different applications.
  • The phenylthio derivative has similar thiol reactivity but with different steric and electronic effects due to the phenyl group.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

tert-butyl 2-(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2S/c1-10-8-13(20)16-9-11(10)12-6-5-7-17(12)14(18)19-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,16,20)

InChI Key

GBFGZFGPVLICBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NC=C1C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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